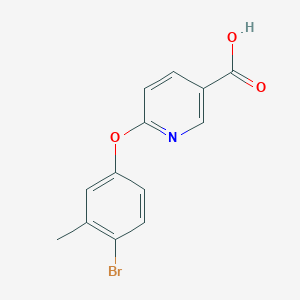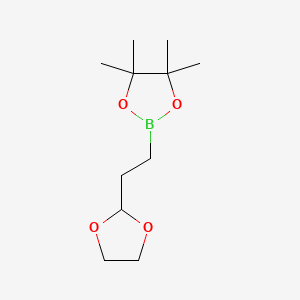
1-(2-氟苄基)吡咯烷-3-羧酸
描述
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the family of pyrrolidine. It has a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol.
Physical And Chemical Properties Analysis
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid has a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol. More specific physical and chemical properties are not available in the search results.科学研究应用
合成和表征
- 该化合物参与了有机锡酯的合成和表征,有助于了解它们的分子结构和在材料科学中的潜在应用。这包括杂芳羧酸的三(邻氟苄基)锡酯的研究及其通过红外、1H 核磁共振光谱和 X 射线衍射等方法进行的结构分析 (Yin 等人,2004)。
化学反应和配合物
- 它作为快速不对称合成氨基酸的构建模块,表明其在复杂分子创建和药物化学中的潜在应用。该研究证明了 NiII 配合物的形成以及这些配合物在不对称合成 (S)-α-氨基酸方面的反应速率和立体选择性的效率 (Saghyan 等人,2010)。
晶体学
- 该化合物已被用于研究相关分子的晶体学,例如在 N-叔丁氧羰基-α-(2-氟苄基)-l-脯氨酸的分析中。该研究提供了对晶体结构中分子构象和相互作用的见解,为晶体工程的更广泛领域做出了贡献 (Rajalakshmi 等人,2013)。
金属有机框架
- 已经探索了涉及类似化合物的金属有机框架 (MOF) 的结构和性质,反映了其在材料科学中的相关性,特别是在染料吸附和分离等应用中。这强调了此类化合物在环境应用和纳米技术中的潜力 (Zhao 等人,2020)。
萃取和分离工艺
- 它已参与与萃取和分离工艺相关的研究,例如对吡啶-3-羧酸萃取的检查,表明其在工业应用、药物和生化过程中的潜在作用 (Kumar & Babu, 2009)。
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKRUBVWRZCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)

amine](/img/structure/B1393447.png)







